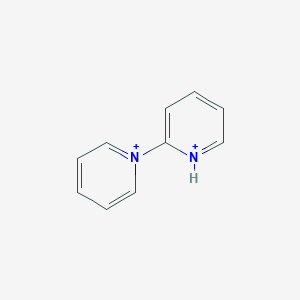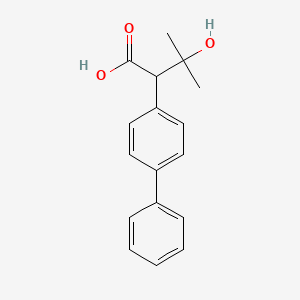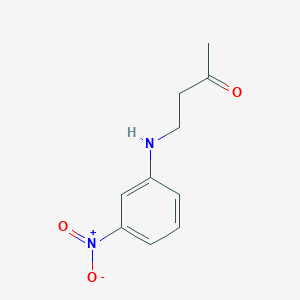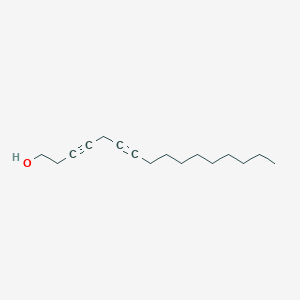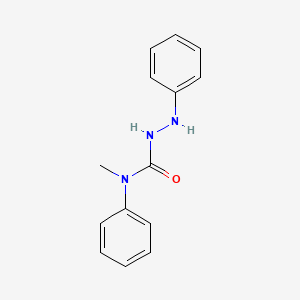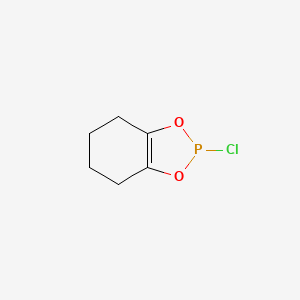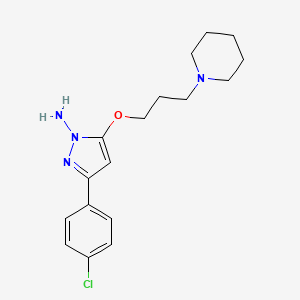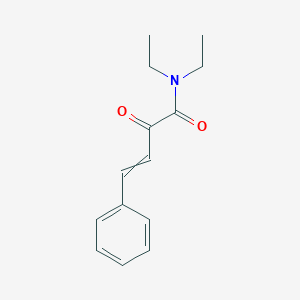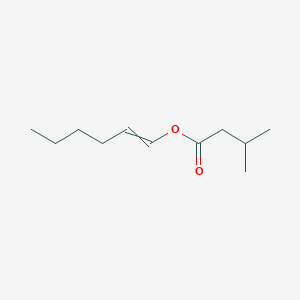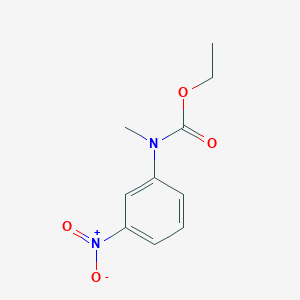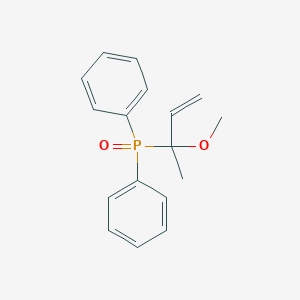
(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with a unique structure that combines a methoxy group, a butenyl chain, and a diphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphane with a suitable methoxybutenyl precursor. The reaction conditions often include the use of a base to deprotonate the phosphane, followed by the addition of the methoxybutenyl compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane moiety to phosphine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure can be modified to create new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in high-performance applications.
Mécanisme D'action
The mechanism of action of (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or biological processes. The pathways involved depend on the specific application and the nature of the molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane: Similar structure but with a methyl group instead of a methoxy group.
2-Methoxy-2-butene: Similar but lacks the diphenylphosphane moiety.
Uniqueness
(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a methoxybutenyl chain and a diphenylphosphane moiety. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile in various applications.
Propriétés
Numéro CAS |
80992-61-6 |
|---|---|
Formule moléculaire |
C17H19O2P |
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
[2-methoxybut-3-en-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H19O2P/c1-4-17(2,19-3)20(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,1H2,2-3H3 |
Clé InChI |
PVRJYQPTUIYPBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


